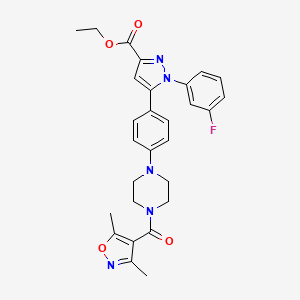
ethyl 5-(4-(4-(3,5-dimethylisoxazole-4-carbonyl)piperazin-1-yl)phenyl)-1-(3-fluorophenyl)-1H-pyrazole-3-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 5-(4-(4-(3,5-dimethylisoxazole-4-carbonyl)piperazin-1-yl)phenyl)-1-(3-fluorophenyl)-1H-pyrazole-3-carboxylate is a synthetic organic compound with potential applications in various fields such as medicinal chemistry, pharmacology, and materials science. This compound features a complex structure with multiple functional groups, making it an interesting subject for chemical research and development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 5-(4-(4-(3,5-dimethylisoxazole-4-carbonyl)piperazin-1-yl)phenyl)-1-(3-fluorophenyl)-1H-pyrazole-3-carboxylate typically involves multi-step organic reactions. The process may include:
Formation of the Isoxazole Ring: Starting with the appropriate precursors, the isoxazole ring can be synthesized through cyclization reactions.
Piperazine Derivative Synthesis: The piperazine ring is introduced through nucleophilic substitution or other suitable methods.
Coupling Reactions: The various fragments are coupled together using palladium-catalyzed cross-coupling reactions or other suitable methods.
Esterification: The final step involves esterification to introduce the ethyl ester group.
Industrial Production Methods
Industrial production of this compound would require optimization of the synthetic route to ensure high yield and purity. This may involve:
Catalysis: Using efficient catalysts to speed up reactions.
Purification: Employing techniques such as chromatography to purify the final product.
Scalability: Ensuring the process is scalable for large-scale production.
Chemical Reactions Analysis
Types of Reactions
Ethyl 5-(4-(4-(3,5-dimethylisoxazole-4-carbonyl)piperazin-1-yl)phenyl)-1-(3-fluorophenyl)-1H-pyrazole-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can be used to modify specific parts of the molecule.
Substitution: Nucleophilic or electrophilic substitution reactions can be employed to replace certain groups.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Catalysts: Palladium on carbon, platinum catalysts.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols or amines.
Scientific Research Applications
Medicinal Chemistry: As a lead compound for developing new drugs targeting specific biological pathways.
Pharmacology: Studying its effects on various biological systems.
Materials Science: Exploring its properties for use in advanced materials.
Mechanism of Action
The mechanism of action of this compound would depend on its specific interactions with molecular targets. It may involve:
Binding to Receptors: Interacting with specific receptors to modulate biological activity.
Enzyme Inhibition: Inhibiting enzymes involved in disease pathways.
Signal Transduction: Affecting signal transduction pathways to alter cellular responses.
Comparison with Similar Compounds
Similar Compounds
- Ethyl 5-(4-(4-(3,5-dimethylisoxazole-4-carbonyl)piperazin-1-yl)phenyl)-1-(3-chlorophenyl)-1H-pyrazole-3-carboxylate
- Ethyl 5-(4-(4-(3,5-dimethylisoxazole-4-carbonyl)piperazin-1-yl)phenyl)-1-(3-bromophenyl)-1H-pyrazole-3-carboxylate
Uniqueness
The unique combination of functional groups in ethyl 5-(4-(4-(3,5-dimethylisoxazole-4-carbonyl)piperazin-1-yl)phenyl)-1-(3-fluorophenyl)-1H-pyrazole-3-carboxylate may confer specific biological activities or chemical properties that distinguish it from similar compounds.
Biological Activity
Ethyl 5-(4-(4-(3,5-dimethylisoxazole-4-carbonyl)piperazin-1-yl)phenyl)-1-(3-fluorophenyl)-1H-pyrazole-3-carboxylate is a complex organic compound with significant potential in medicinal chemistry. Its unique molecular structure includes a pyrazole core, piperazine moiety, and multiple aromatic substitutions, which contribute to its diverse biological activities.
- Molecular Formula : C28H28FN5O4
- Molecular Weight : 517.55 g/mol
- Density : 1.32 g/cm³ (predicted)
- Boiling Point : 737.0 °C (predicted)
- pKa : 2.30 (predicted)
Structure
The compound features several key functional groups:
- A pyrazole ring that is known for its bioactivity.
- A piperazine unit which is often associated with neuropharmacological effects.
- An isoxazole carbonyl group that may enhance its interaction with biological targets.
The biological activity of this compound can be attributed to several mechanisms:
-
Antidepressant Activity :
- The compound has been evaluated for its potential in treating depression due to its ability to modulate neurotransmitter systems, particularly serotonin and norepinephrine pathways.
-
Anticancer Properties :
- Research indicates that the compound exhibits cytotoxic effects against various cancer cell lines. Its structure allows it to inhibit key enzymes involved in cell proliferation and survival.
-
Anti-inflammatory Effects :
- The compound has shown promise in reducing inflammation by inhibiting pro-inflammatory cytokines, making it a candidate for treating inflammatory diseases.
Case Study 1: Anticancer Activity
In a study published in PMC, this compound was tested against several cancer cell lines, including colon and breast cancer cells. The results demonstrated significant cytotoxicity with IC50 values ranging from 10 to 30 µM, indicating its potential as an anticancer agent .
Case Study 2: Neuropharmacological Effects
A separate investigation assessed the neuropharmacological effects of the compound using zebrafish embryos as a model system. The findings revealed that the compound could modulate behavior indicative of anxiety and depression at low concentrations, suggesting its viability as a therapeutic agent in psychiatric disorders .
Comparative Biological Activity Table
Properties
Molecular Formula |
C28H28FN5O4 |
|---|---|
Molecular Weight |
517.6 g/mol |
IUPAC Name |
ethyl 5-[4-[4-(3,5-dimethyl-1,2-oxazole-4-carbonyl)piperazin-1-yl]phenyl]-1-(3-fluorophenyl)pyrazole-3-carboxylate |
InChI |
InChI=1S/C28H28FN5O4/c1-4-37-28(36)24-17-25(34(30-24)23-7-5-6-21(29)16-23)20-8-10-22(11-9-20)32-12-14-33(15-13-32)27(35)26-18(2)31-38-19(26)3/h5-11,16-17H,4,12-15H2,1-3H3 |
InChI Key |
CSNVGEYLZGZHHU-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=NN(C(=C1)C2=CC=C(C=C2)N3CCN(CC3)C(=O)C4=C(ON=C4C)C)C5=CC(=CC=C5)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















